(R)-3-(1-Aminobutyl)-2-methylphenol
Description
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-[(1R)-1-aminobutyl]-2-methylphenol |
InChI |
InChI=1S/C11H17NO/c1-3-5-10(12)9-6-4-7-11(13)8(9)2/h4,6-7,10,13H,3,5,12H2,1-2H3/t10-/m1/s1 |
InChI Key |
MKTNNLYVBKOARZ-SNVBAGLBSA-N |
Isomeric SMILES |
CCC[C@H](C1=C(C(=CC=C1)O)C)N |
Canonical SMILES |
CCCC(C1=C(C(=CC=C1)O)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Aminobutyl)-2-methylphenol typically involves the reaction of 2-methylphenol with an appropriate aminobutyl precursor under controlled conditions. One common method involves the use of a Grignard reagent, where the 2-methylphenol is first converted to a suitable intermediate, which is then reacted with an aminobutyl halide to form the desired product.
Industrial Production Methods
Industrial production of ®-3-(1-Aminobutyl)-2-methylphenol may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-3-(1-Aminobutyl)-2-methylphenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminobutyl group can be reduced to form primary amines.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
®-3-(1-Aminobutyl)-2-methylphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-(1-Aminobutyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. The aminobutyl group can interact with various enzymes and receptors, potentially modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Structural Analogues in Lignin Degradation
Compounds derived from lignin degradation, such as 2-methylphenol, 4-methylphenol, and 2-methoxyphenol, share a phenolic core but differ in substituent groups (Table 1).
Table 1: Structural and Functional Comparison of Phenolic Derivatives
- Key Findings: The aminobutyl group in (R)-3-(1-Aminobutyl)-2-methylphenol enhances its bioactivity compared to simpler methyl- or methoxy-substituted phenols, likely due to improved molecular interactions with biological targets . 2-Methylphenol and 4-methylphenol are less potent in plant inhibition, suggesting that the aminobutyl side chain is critical for this activity .
Aminophenol Derivatives
Aminophenols such as 2-aminophenol (ortho isomer) and m-aminophenol (meta isomer) share functional groups but differ in substitution patterns (Table 2).
Table 2: Physicochemical and Functional Properties of Aminophenols
- Key Findings: The hydrophobic aminobutyl chain in (R)-3-(1-Aminobutyl)-2-methylphenol may reduce water solubility compared to smaller aminophenols, impacting its environmental persistence and formulation strategies . Chirality plays a role in its efficacy, as seen in TLC assays where R-configuration-specific interactions are critical for identification .
Pharmaceutical and Industrial Derivatives
Compounds like 4-[2-(tert-butylamino)ethyl]-2-methylphenol (a pharmaceutical reference standard) and 2-aminobutanol (used in Ethambutol synthesis) highlight the importance of aminoalkyl substituents (Table 3).
Table 3: Comparative Analysis of Aminoalkyl-Substituted Phenols
- Key Findings: tert-Butyl groups in analogues like 4-[2-(tert-butylamino)ethyl]-2-methylphenol improve metabolic stability but may reduce bioavailability compared to the linear aminobutyl chain in the target compound . 2-Aminobutanol requires stringent chiral separation protocols, similar to (R)-3-(1-Aminobutyl)-2-methylphenol, underscoring the analytical challenges of stereoisomerism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
